molecular formula C22H30O8 B12094182 2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol

2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol

Cat. No.: B12094182
M. Wt: 422.5 g/mol
InChI Key: XTRARZPRFYUCGZ-UHFFFAOYSA-N
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Description

2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol is a phenolic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two 4-hydroxy-3,5-dimethoxyphenyl groups attached to a 1,4-butanediol backbone, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with a suitable diol under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. Common reagents used in this synthesis include glacial acetic acid as a catalyst and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential antioxidant properties and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol is unique due to its dual phenolic groups attached to a butanediol backbone, providing distinct chemical and biological properties

Properties

IUPAC Name

2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O8/c1-27-17-7-13(8-18(28-2)21(17)25)5-15(11-23)16(12-24)6-14-9-19(29-3)22(26)20(10-14)30-4/h7-10,15-16,23-26H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRARZPRFYUCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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